![molecular formula C6H8N2O2S B1374727 3-Amino-3-(1,3-thiazol-2-yl)propanoic acid CAS No. 52396-78-8](/img/structure/B1374727.png)
3-Amino-3-(1,3-thiazol-2-yl)propanoic acid
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Overview
Description
“3-Amino-3-(1,3-thiazol-2-yl)propanoic acid” is a compound with the CAS Number: 2225141-78-4 . It is also known as 3-amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride . The compound is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The compound can be synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . The reaction involves compound 1 and chloroacetaldehyde in refluxing water solution for 2 hours . This results in a water-soluble amino acid hydrochloride .
Molecular Structure Analysis
The molecular weight of the compound is 245.13 . The IUPAC name is 3-amino-3-(thiazol-2-yl)propanoic acid dihydrochloride . The Inchi Code is 1S/C6H8N2O2S.2ClH/c7-4(3-5(9)10)6-8-1-2-11-6;;/h1-2,4H,3,7H2,(H,9,10);2*1H .
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 340.1±42.0 °C and a predicted density of 1.361±0.06 g/cm3 .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 3-Amino-3-(1,3-thiazol-2-yl)propanoic acid, focusing on unique applications:
Agricultural Growth Promotion
This compound has been found to promote rapeseed growth, increasing seed yield and oil content, which could have significant implications for agricultural productivity and biofuel production .
Antimicrobial Activity
Some derivatives of this compound exhibited discrete antimicrobial activity, suggesting potential use in developing new antimicrobial agents .
Pharmaceutical Intermediates
Derivatives of this compound can be used as intermediates in the synthesis of pharmaceuticals, such as ambrisentan, a drug used for treating pulmonary hypertension .
Antifungal Agents
Related thiazole derivatives have been synthesized and screened for their antifungal activity, indicating the potential of this compound in antifungal research and treatment .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound has been synthesized from n-phenyl-n-thiocarbamoyl-β-alanine by the hantzsch method . The interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Result of Action
Some synthesized compounds related to 3-Amino-3-(1,3-thiazol-2-yl)propanoic acid have shown discrete antimicrobial activity . Moreover, a compound with a similar structure was found to promote rapeseed growth and increase seed yield and oil content . .
properties
IUPAC Name |
3-amino-3-(1,3-thiazol-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-4(3-5(9)10)6-8-1-2-11-6/h1-2,4H,3,7H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXFYJOVBFTPTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(1,3-thiazol-2-yl)propanoic acid |
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